N~3~-(4-CHLORO-2-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N~3~-(4-CHLORO-2-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of N3-(4-CHLORO-2-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the introduction of the chlorophenyl and chlorophenoxy groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in optimizing the yield and purity of the final product. Industrial production methods may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
N~3~-(4-CHLORO-2-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~3~-(4-CHLORO-2-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N3-(4-CHLORO-2-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N~3~-(4-CHLORO-2-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares a similar pyrazole core but differs in its substituents, leading to different chemical and biological properties.
2-methyl-4-chlorophenoxyacetic acid: Another compound with a chlorophenoxy group, used primarily as a herbicide. The uniqueness of N3-(4-CHLORO-2-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-1-[(4-chlorophenoxy)methyl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2FN3O2/c18-11-1-4-13(5-2-11)25-10-23-8-7-16(22-23)17(24)21-15-6-3-12(19)9-14(15)20/h1-9H,10H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLESLZQIQUBIQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)Cl)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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